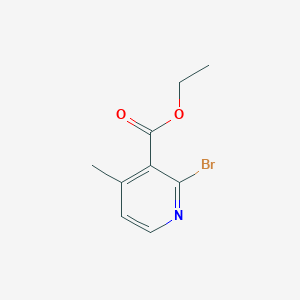

2-Bromo-4-methyl-nicotinic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-bromo-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACPMMXAXKJTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555565 | |

| Record name | Ethyl 2-bromo-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-17-0 | |

| Record name | Ethyl 2-bromo-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-4-methyl-nicotinic acid ethyl ester

CAS Number: 65996-17-0

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, provides a detailed, analogous experimental protocol for its synthesis, and includes predicted spectroscopic data for characterization.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 65996-17-0 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Synonyms | Ethyl 2-bromo-4-methylnicotinate, 2-Bromo-4-methylpyridine-3-carboxylic acid ethyl ester | [1] |

Synthesis

Analogous Experimental Protocol: Synthesis of Ethyl 2-bromo-4-methylnicotinate

This procedure is adapted from the synthesis of related bromo-nicotinic acid esters.[2][3]

Materials:

-

2-Hydroxy-4-methyl-nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Ethanol (EtOH)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Esterification of 2-Hydroxy-4-methyl-nicotinic acid:

-

To a solution of 2-Hydroxy-4-methyl-nicotinic acid in an excess of anhydrous ethanol, slowly add thionyl chloride or oxalyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Remove the excess ethanol and volatile reagents under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2-hydroxy-4-methylnicotinate.

-

-

Bromination of the Pyridine Ring:

-

Dissolve the resulting ethyl 2-hydroxy-4-methylnicotinate in a suitable anhydrous solvent such as carbon tetrachloride or chloroform.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Reflux the mixture for several hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. However, based on the analysis of closely related compounds, the following spectral characteristics can be predicted.[4][5]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-6 (Pyridine) |

| ~7.1-7.3 | d | 1H | H-5 (Pyridine) |

| ~4.3-4.5 | q | 2H | -OCH₂CH₃ |

| ~2.4-2.6 | s | 3H | -CH₃ |

| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-168 | C=O (Ester) |

| ~150-155 | C-6 (Pyridine) |

| ~145-150 | C-2 (Pyridine, C-Br) |

| ~140-145 | C-4 (Pyridine, C-CH₃) |

| ~120-125 | C-5 (Pyridine) |

| ~115-120 | C-3 (Pyridine, C-COOEt) |

| ~60-65 | -OCH₂CH₃ |

| ~20-25 | -CH₃ |

| ~13-15 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretching (alkyl) |

| ~1720-1740 | C=O stretching (ester) |

| ~1550-1600 | C=C and C=N stretching (pyridine ring) |

| ~1250-1300 | C-O stretching (ester) |

| ~1000-1100 | C-N stretching (pyridine ring) |

| ~600-700 | C-Br stretching |

Predicted Mass Spectrum (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

M⁺: m/z ≈ 243

-

[M+2]⁺: m/z ≈ 245

-

Key Fragmentation Pattern: Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z ≈ 198/200.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of this compound. However, substituted nicotinic acid derivatives are a well-established class of compounds with a wide range of biological activities. They are known to be important intermediates in the synthesis of various pharmaceuticals. Further research is required to elucidate the specific biological profile of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of this compound for research and development purposes. The provided synthetic protocol, while analogous, offers a strong starting point for its preparation. Further experimental validation of the spectroscopic and biological data is recommended for any specific application.

References

An In-depth Technical Guide to 2-Bromo-4-methyl-nicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its applications and handling procedures.

Core Compound Data

This compound (CAS No. 65996-17-0) is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and an ethyl ester moiety on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.[1]

Physicochemical and Structural Properties

Quantitative data for this compound and a common isomer are summarized below. It is important to note that some data for the target compound are predicted values.

| Property | Value (this compound) | Value (5-Bromo-2-methyl-nicotinic acid ethyl ester) |

| CAS Number | 65996-17-0[2][3][4][5] | 129477-21-0[6] |

| Molecular Formula | C₉H₁₀BrNO₂[1][2][4] | C₉H₁₀BrNO₂[6] |

| Molecular Weight | 244.0852 g/mol [1][2][5] | 244.09 g/mol [6] |

| Exact Mass | 242.989 u[2][5] | 242.989487 u[6] |

| Appearance | Not available | Pale yellow solid[6] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted)[2] | 1.439 g/cm³[6] |

| Boiling Point | Not available | 263 °C[6] |

| Flash Point | Not available | 113 °C[6] |

| Water Solubility | Not available | Slightly soluble in water[6] |

| XLogP3 | 2.5[2] | 2.2[6] |

| Topological Polar Surface Area (PSA) | 39.2 Ų[2] | 39.2 Ų[6] |

Synthesis and Experimental Protocols

A common approach is the esterification of the corresponding nicotinic acid.

Representative Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the esterification of nicotinic acid derivatives.

Objective: To synthesize this compound from 2-Bromo-4-methyl-nicotinic acid.

Materials:

-

2-Bromo-4-methyl-nicotinic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal), combine 2-Bromo-4-methyl-nicotinic acid, a significant excess of anhydrous ethanol, and the chosen solvent (e.g., toluene).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the cessation of water formation or TLC analysis), cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate. Caution should be exercised due to potential CO₂ evolution.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ethyl ester can be further purified by column chromatography or distillation under reduced pressure to obtain the final product.

Synthetic Workflow Visualization

The logical flow for the preparation of substituted nicotinic acid esters, key intermediates in pharmaceutical synthesis, can be visualized as a multi-stage process. This often begins with commercially available precursors and involves sequential reactions to build the desired molecular complexity.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the bromine atom, which can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new functional groups and build more complex molecular architectures.

The pyridine core is a common scaffold in many biologically active compounds. By using this intermediate, medicinal chemists can:

-

Synthesize Analogs: Create derivatives of known bioactive molecules to explore structure-activity relationships (SAR).

-

Develop Novel Heterocycles: Utilize the compound as a precursor for constructing more complex fused heterocyclic systems.

-

Introduce Specific Moieties: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug candidates.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound presents several hazards.[7]

-

Hazards:

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[7]

-

Avoid breathing dust, vapors, mist, or gas.[7]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

First Aid:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[7]

-

References

An In-depth Technical Guide to 2-Bromo-4-methyl-nicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0). This document is intended for professionals in the fields of chemical research and drug development.

Chemical Properties and Identification

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with a bromo substituent at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 65996-17-0[1][2][3] |

| Molecular Formula | C9H10BrNO2[1][4] |

| Molecular Weight | 244.09 g/mol [1] |

| IUPAC Name | ethyl 2-bromo-4-methylpyridine-3-carboxylate[1] |

| Synonyms | 2-Bromo-4-methyl-3-pyridinecarboxylic acid ethyl ester, Ethyl 2-bromo-4-methylnicotinate[1][3] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Density | 1.439 ± 0.06 g/cm³ | Predicted[1] |

| XLogP3 | 2.5 | Predicted[1] |

| Topological Polar Surface Area | 39.2 Ų | Predicted[2] |

| Hydrogen Bond Acceptor Count | 3 | Predicted[2] |

| Rotatable Bond Count | 3 | Predicted[2] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on the synthesis of related compounds, a plausible two-step synthetic route can be proposed. The first step involves the synthesis of the precursor, 2-bromo-4-methyl-nicotinic acid, followed by an esterification reaction.

Synthesis of 2-Bromo-4-methyl-nicotinic acid

A common method for the synthesis of brominated pyridines is through a Sandmeyer-type reaction, starting from the corresponding aminopyridine.

Experimental Protocol: Synthesis of 2-Bromo-4-methyl-nicotinic acid (General Procedure)

-

Diazotization: 2-Amino-4-methyl-nicotinic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to a low temperature (typically 0-5 °C).

-

Bromination: A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This generates the diazonium salt in situ.

-

Decomposition: The diazonium salt is then decomposed, often by warming the reaction mixture, which results in the formation of 2-bromo-4-methyl-nicotinic acid.

-

Workup and Purification: The product is typically isolated by filtration and can be purified by recrystallization from a suitable solvent.

Esterification of 2-Bromo-4-methyl-nicotinic acid

The carboxylic acid can be converted to the corresponding ethyl ester via Fischer esterification.

Experimental Protocol: Esterification of 2-Bromo-4-methyl-nicotinic acid (General Procedure)

-

Reaction Setup: 2-Bromo-4-methyl-nicotinic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ethyl ester. The product can be further purified by column chromatography or distillation under reduced pressure. A procedure for a related compound, 5-bromo-2-methyl-nicotinic acid ethyl ester, reports purification by vacuum distillation at 92-95 °C at 1.06 kPa[6].

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound was identified in the searched literature. For structural confirmation, standard spectroscopic techniques would be employed.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a singlet for the methyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹) and C-Br stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Reactivity and Potential Applications in Drug Development

This compound is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds[4]. The reactivity of the molecule is primarily centered around the bromo substituent on the pyridine ring.

The 2-bromopyridine moiety is known to participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

Caption: Reactivity of the 2-bromo substituent in cross-coupling reactions.

While no specific biological activities have been reported for this compound itself, various derivatives of nicotinic acid have shown promising pharmacological properties. These include potential anti-inflammatory and antimicrobial activities. This suggests that novel compounds derived from this compound could be of interest in the development of new therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. While experimental data on its physical and spectral properties are limited, its chemical structure and the known reactivity of related compounds provide a strong basis for its application in medicinal chemistry research. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

Spectroscopic and Synthetic Profile of 2-Bromo-4-methyl-nicotinic acid ethyl ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information and a plausible synthetic route for 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document also presents data for structurally similar compounds to offer comparative insights.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 65996-17-0 |

| Molecular Formula | C₉H₁₀BrNO₂[1] |

| Molecular Weight | 244.09 g/mol [1] |

| Canonical SMILES | CCOC(=O)c1c(Br)ncc(C)c1 |

| InChI Key | YLQWMYIZFWWUAD-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No experimental data found for the target compound.

Reference Data: ¹H NMR of Methyl 4-bromo-6-methylnicotinate (400 MHz, Chloroform-d)[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.79 | s | 1H | Pyridine-H |

| 7.40 | s | 1H | Pyridine-H |

| 3.85 | s | 3H | -OCH₃ |

| 2.47 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

No experimental data found for the target compound.

Reference Data: ¹³C NMR of Methyl 4-bromo-6-methylnicotinate (101 MHz, CDCl₃)[2]

| Chemical Shift (δ) ppm | Assignment |

| 164.62 | C=O (Ester) |

| 162.43 | Pyridine-C |

| 151.43 | Pyridine-C |

| 132.95 | Pyridine-C |

| 128.65 | Pyridine-C |

| 124.61 | Pyridine-C-Br |

| 52.46 | -OCH₃ |

| 24.00 | -CH₃ |

Infrared (IR) Spectroscopy

No experimental data found for the target compound. Expected characteristic peaks would include:

-

~1720 cm⁻¹: C=O stretch of the ester.

-

~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250 cm⁻¹: C-O stretch of the ester.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl and ethyl groups.

Mass Spectrometry (MS)

No experimental mass spectrum found for the target compound. Predicted mass-to-charge ratios for various adducts of the 4-bromo isomer (ethyl 4-bromo-2-methylnicotinate) have been calculated[3].

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.99677 |

| [M+Na]⁺ | 265.97871 |

| [M-H]⁻ | 241.98221 |

| [M+NH₄]⁺ | 261.02331 |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a general synthetic approach can be inferred from procedures for analogous compounds, such as the synthesis of other brominated nicotinic acid esters. A plausible two-step synthesis starting from 4-methylnicotinic acid is outlined below.

Step 1: Esterification of 4-methylnicotinic acid

-

Reaction Setup: To a solution of 4-methylnicotinic acid in an excess of absolute ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ethyl 4-methylnicotinate is purified by column chromatography on silica gel.

Step 2: Bromination of ethyl 4-methylnicotinate

-

Reaction Setup: Ethyl 4-methylnicotinate is dissolved in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution at room temperature. An initiator (e.g., AIBN) might be required if a radical bromination at the 2-position is desired.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for several hours, with the reaction progress monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled and quenched, for example, with an aqueous solution of sodium thiosulfate to consume any unreacted bromine. The mixture is then neutralized with a base like sodium bicarbonate.

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Figure 1: General Synthetic Workflow

Caption: Figure 2: Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the NMR Analysis of 2-Bromo-4-methyl-nicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In drug discovery and development, NMR is indispensable for confirming the structure of newly synthesized compounds, studying drug-target interactions, and assessing the purity of active pharmaceutical ingredients (APIs). The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise mapping of a molecule's atomic framework.

Predicted NMR Spectral Data for 2-Bromo-4-methyl-nicotinic acid ethyl ester

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift trends in substituted pyridines and related ethyl esters.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~ 8.2 - 8.4 | d | ~ 5.0 | 1H |

| H-6 | ~ 7.1 - 7.3 | d | ~ 5.0 | 1H |

| -OCH₂CH₃ | ~ 4.3 - 4.5 | q | ~ 7.1 | 2H |

| 4-CH₃ | ~ 2.4 - 2.6 | s | - | 3H |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | t | ~ 7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 168 |

| C-2 | ~ 145 - 148 |

| C-6 | ~ 150 - 153 |

| C-4 | ~ 148 - 151 |

| C-5 | ~ 125 - 128 |

| C-3 | ~ 128 - 131 |

| -OCH₂CH₃ | ~ 61 - 63 |

| 4-CH₃ | ~ 22 - 25 |

| -OCH₂CH₃ | ~ 14 - 16 |

Experimental Protocols

Synthesis of this compound

This protocol is an adaptation from known procedures for the synthesis of similar bromo-substituted nicotinic acid esters.

Materials:

-

2-Chloro-4-methylnicotinic acid

-

Sodium ethoxide

-

Ethanol, absolute

-

Copper(I) bromide

-

Hydrobromic acid (48%)

-

Sulfuric acid, concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Esterification: To a solution of 2-chloro-4-methylnicotinic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield ethyl 2-chloro-4-methylnicotinate.

-

Bromination: A mixture of ethyl 2-chloro-4-methylnicotinate and copper(I) bromide is heated. Hydrobromic acid (48%) is added dropwise, and the reaction mixture is stirred at reflux for 12-18 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is used to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the definitive assignment of proton and carbon signals.

Visualizations

The following diagrams illustrate the chemical structure of the target compound, a typical workflow for its NMR analysis, and the conceptual relationship between NMR parameters and molecular structure.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Relationship between NMR parameters and molecular structure.

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-methyl-nicotinic acid ethyl ester

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-4-methyl-nicotinic acid ethyl ester. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the analysis of its constituent functional groups, supported by data from analogous structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Functional Groups

This compound is a substituted pyridine derivative with the following chemical structure:

Chemical Formula: C₉H₁₀BrNO₂ Molecular Weight: 244.09 g/mol CAS Number: 65996-17-0[1][2][3]

The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

-

Substituted Pyridine Ring (Aromatic Heterocycle)

-

Ethyl Ester (-COOCH₂CH₃)

-

Carbonyl group (C=O)

-

Ester C-O bonds

-

Aliphatic C-H bonds (in methyl and ethyl groups)

-

Aromatic C-H bonds

-

Carbon-Bromine Bond (C-Br)

Predicted Infrared Spectrum Data

The expected vibrational frequencies for this compound are summarized in the table below. These predictions are based on established correlation tables and spectral data from similar compounds like nicotinic acid and its derivatives.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Notes |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Pyridine Ring) | Aromatic C-H stretching vibrations typically occur at frequencies just above 3000 cm⁻¹.[6][7] |

| 2985 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂-) | Asymmetric and symmetric stretching of the methyl and ethyl groups.[4][6] |

| 1725 - 1715 | Strong | C=O Stretch | Ester | The strong carbonyl absorption is characteristic of esters. Conjugation with the aromatic ring shifts it to a slightly lower frequency compared to saturated aliphatic esters.[4][6] |

| 1600 - 1580 | Medium to Strong | C=C & C=N Stretch | Aromatic Ring | Multiple bands are expected in this region due to the vibrations of the pyridine ring.[4][7] |

| 1500 - 1400 | Medium to Strong | C=C & C=N Stretch | Aromatic Ring | Further characteristic ring stretching vibrations.[4][7] |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Bending vibration of the methylene group in the ethyl ester. |

| 1390 - 1370 | Medium to Weak | C-H Bend (Symmetric) | Aliphatic (-CH₃) | Characteristic bending (rocking) vibration of the methyl groups.[6] |

| 1300 - 1200 | Strong | C-O Stretch (Asymmetric) | Ester | Strong, characteristic absorption for the C-O bond adjacent to the carbonyl group. |

| 1150 - 1050 | Medium | C-O Stretch (Symmetric) | Ester | Absorption associated with the O-C bond of the ethyl group.[4][8] |

| 900 - 700 | Medium to Strong | C-H Bend (Out-of-Plane) | Aromatic Ring | The specific position of these bands is highly dependent on the substitution pattern of the pyridine ring. |

| 650 - 550 | Medium to Weak | C-Br Stretch | Aryl Halide | The carbon-bromine stretch is expected in the lower frequency (fingerprint) region of the spectrum. |

Experimental Protocol for Infrared Spectrum Acquisition

This section details a standard methodology for obtaining a high-quality FTIR spectrum of a solid sample like this compound.

Objective: To record the infrared spectrum of the analyte from 4000 cm⁻¹ to 400 cm⁻¹.

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for solid samples that requires minimal preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Record a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Measurement:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel is a suitable function for most applications.

-

-

Post-Acquisition Processing:

-

The instrument software will automatically perform a Fourier transform on the collected interferogram to generate the spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Perform baseline correction and ATR correction if necessary, as per the instrument's software capabilities.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of the target compound.

Caption: Workflow for FTIR analysis of this compound.

References

- 1. 65996-17-0 | MFCD01761273 | this compound [aaronchem.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-methyl-nicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometric behavior of 2-Bromo-4-methyl-nicotinic acid ethyl ester. Due to the limited availability of direct experimental data for this specific compound in public databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry. The information herein serves as a valuable resource for identifying and characterizing this molecule in various analytical workflows.

Molecular and Isotopic Data

This compound has a molecular formula of C₉H₁₀BrNO₂. Its molecular weight is approximately 244.09 g/mol , with an exact mass of about 242.989 Da.[1] A key characteristic in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for any fragment containing a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for each bromine-containing ion.

Predicted Mass Spectrum Data

The following table summarizes the predicted prominent ions in the electron ionization (EI) mass spectrum of this compound. The m/z values and relative abundances are predictions based on typical fragmentation of esters and bromo-aromatic compounds.

| Predicted m/z | Ion Formula | Fragment Identity/Proposed Structure | Predicted Relative Abundance |

| 243/245 | [C₉H₁₀BrNO₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 214/216 | [C₈H₇BrNO]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) | Low |

| 198/200 | [C₉H₁₀NO₂]⁺ | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) | High |

| 170/172 | [C₇H₅BrO]⁺ | [M - CO₂C₂H₅]⁺ (Loss of ethyl carboxylate radical) | Moderate |

| 164 | [C₉H₁₀NO₂]⁺ | [M - Br]⁺ (Loss of bromine radical) | Moderate |

| 118 | [C₇H₈NO]⁺ | [M - Br - C₂H₄]⁺ (Loss of bromine and ethene) | Moderate |

| 90 | [C₆H₄N]⁺ | Fragmentation of the pyridine ring | Low |

Proposed Fragmentation Pathways

The fragmentation of this compound in an EI source is expected to proceed through several key pathways, primarily involving the ester group and the carbon-bromine bond.

A primary fragmentation event for esters is the loss of the alkoxy group.[2] For this compound, this would involve the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion at m/z 198/200. Another common fragmentation for esters is the loss of the entire ester group as a radical.

The presence of a bromine atom introduces another likely fragmentation pathway: the cleavage of the C-Br bond.[3] This would lead to the loss of a bromine radical (•Br) and the formation of an ion at m/z 164.

Further fragmentation of the primary product ions can also occur. For instance, the ion at m/z 164 could undergo rearrangement and loss of ethene to yield a fragment at m/z 118.

Experimental Protocols

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

-

3. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound can then be extracted and analyzed.

-

Compare the obtained spectrum with the predicted fragmentation pattern for identification.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on 2-Bromo-4-methyl-nicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 2-Bromo-4-methyl-nicotinic acid ethyl ester. While the definitive crystal structure of this specific compound is not publicly available in crystallographic databases as of the latest search, this document compiles essential information regarding its chemical properties and potential synthetic routes. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering insights into the characteristics of this compound and the methodologies for its synthesis and potential analysis.

Introduction

Substituted nicotinic acid derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science due to their diverse biological activities and applications. This compound, a member of this family, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents and functional materials. The presence of a bromine atom, a methyl group, and an ethyl ester moiety on the pyridine ring offers multiple sites for chemical modification, making it a versatile building block in organic synthesis. This guide summarizes the available data on this compound and outlines experimental approaches for its synthesis and characterization.

Chemical and Physical Properties

While a definitive crystal structure is not available, a summary of the key chemical and physical properties of this compound has been compiled from various chemical databases. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [2] |

| CAS Number | 65996-17-0 | [3] |

| IUPAC Name | ethyl 2-bromo-4-methylpyridine-3-carboxylate | [2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1C)Br | [1] |

| InChIKey | YLQWMYIZFWWUAD-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 39.2 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 187 | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the title compound are not explicitly detailed in the public domain. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed. A common method for the synthesis of substituted nicotinic acid esters involves the esterification of the corresponding carboxylic acid.

Proposed Synthesis of this compound

A potential synthetic route for this compound is the Fischer esterification of 2-Bromo-4-methyl-nicotinic acid. This reaction typically involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Proposed synthesis workflow for this compound.

Potential Research Applications and Logical Relationships

Given the structural features of this compound, it can be envisioned as a key intermediate in the synthesis of more complex molecules with potential applications in various fields of research. The following diagram illustrates the logical relationships and potential research avenues for this class of compounds.

Caption: Logical relationships and potential research applications.

Conclusion and Future Directions

This compound remains a compound of significant interest for synthetic and medicinal chemists. Although its crystal structure has not been elucidated, the available data on its chemical properties provide a solid foundation for its use in further research. The proposed synthetic pathway offers a practical approach for its preparation in the laboratory. Future work should focus on the single crystal growth and X-ray diffraction analysis of this compound to definitively determine its three-dimensional structure. Such data would be invaluable for computational modeling studies, aiding in the rational design of novel derivatives with enhanced biological activities or material properties. The exploration of its reactivity in various cross-coupling reactions will undoubtedly expand its utility as a versatile building block in organic synthesis.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-methyl-nicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical research. This document includes a summary of its chemical and physical characteristics, a detailed experimental protocol for its synthesis and purification, and a workflow diagram for laboratory procedures.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [Calculated] |

| Molecular Weight | 244.09 g/mol | [Calculated] |

| Appearance | Pale yellow solid | [1] |

| Boiling Point | 263 °C | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |

| Flash Point | 113 °C | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |

| Density | 1.439 g/cm³ | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |

| Water Solubility | Slightly soluble in water | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |

| XLogP3 | 2.5 | [Calculated] |

| Topological Polar Surface Area | 39.2 Ų | [Calculated] |

| Complexity | 187 | [Calculated] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and purification of this compound, based on established methodologies for similar nicotinic acid derivatives.

Synthesis of this compound

This procedure outlines the esterification of 2-bromo-4-methyl-nicotinic acid.

Materials:

-

2-Bromo-4-methyl-nicotinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-methyl-nicotinic acid in a mixture of anhydrous ethanol and toluene.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Silica Gel Column Chromatography

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from impurities.

-

Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

A Technical Guide to the Solubility of 2-Bromo-4-methyl-nicotinic acid ethyl ester

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its application and formulation. This technical guide provides an in-depth overview of the predicted solubility of 2-Bromo-4-methyl-nicotinic acid ethyl ester, alongside detailed experimental protocols for its determination.

Predicted Solubility Profile

Molecular Structure Analysis:

This compound possesses both polar and non-polar characteristics. The pyridine ring containing a nitrogen atom, the ester group (-COOEt), and the bromine atom contribute to its polarity. The ethyl group and the methyl group on the pyridine ring introduce non-polar character.

Based on the principle of "like dissolves like," it is predicted that this compound will exhibit the following solubility characteristics:

-

High solubility in moderately polar to polar organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Moderate solubility in non-polar organic solvents like toluene and hexane. The presence of polar functional groups may limit its miscibility with entirely non-polar solvents.

-

Low solubility in water. The molecule's significant organic scaffolding is likely to outweigh the polarity imparted by the heteroatoms and the ester group, leading to poor aqueous solubility. The nitrogen on the pyridine ring may allow for some solubility in acidic aqueous solutions due to protonation.

Quantitative Solubility Data

As specific experimental data is not available, the following table is provided as a template for researchers to record their own findings when determining the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| 5% Hydrochloric Acid | 25 | ||

| 5% Sodium Hydroxide | 25 |

Experimental Protocols

The following are detailed methodologies for determining the solubility of an organic compound like this compound. These protocols are based on established laboratory techniques.[1][2][3][4]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane, 5% HCl, 5% NaOH)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance

-

Filter syringe with a compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

-

Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the stirring period, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant into a filter syringe, ensuring no solid particles are disturbed.

-

Dispense the filtered solution into a pre-weighed vial.

-

Record the exact volume of the transferred solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of solvent transferred in mL) * 100

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound.

Caption: A flowchart of the qualitative solubility testing process.

References

In-Depth Technical Guide: Stability and Storage of 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0). A thorough understanding of this compound's stability is critical for ensuring its integrity in research, development, and manufacturing processes, where it often serves as a key building block. This document synthesizes available data from suppliers and extrapolates potential degradation pathways based on the chemical structure and behavior of related compounds.

Chemical Profile and Physical Properties

| Property | Value |

| CAS Number | 65996-17-0 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Typically a brown oil |

| Purity | ≥95% |

Recommended Storage and Handling

The long-term stability of this compound is contingent upon proper storage and handling. The compound is generally considered stable when stored under the recommended conditions.[1]

Storage Conditions Summary

| Parameter | Recommended Condition | Rationale and Key Considerations |

| Temperature | Cool, dry place.[2][3] Options range from room temperature[4] to refrigerated (2-8°C).[1] | Lower temperatures are effective in slowing down the kinetics of potential degradation reactions. |

| Atmosphere | In a well-closed container.[2] An inert atmosphere (e.g., Argon, Nitrogen) is advised for optimal stability.[1] | Minimizes exposure to atmospheric oxygen and moisture, thereby mitigating risks of oxidation and hydrolysis. |

| Light Exposure | Protect from light.[2] | The carbon-bromine bond in the pyridine ring may be susceptible to photolytic cleavage upon exposure to UV light. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6] | These substances can catalyze or directly participate in the degradation of the ester and bromopyridine moieties. |

Handling Precautions

General safe handling practices for substituted bromopyridines should be observed:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Take measures to prevent static discharge.

Potential Degradation Pathways

Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on its chemical structure, which features a susceptible ethyl ester and a brominated pyridine ring, several degradation routes can be anticipated.

-

Hydrolysis: The ester linkage is prone to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions, yielding 2-Bromo-4-methyl-nicotinic acid and ethanol. The hydrolysis of ethyl nicotinate and its derivatives is a known degradation pathway.[1][4]

-

Oxidation: The pyridine ring system and the benzylic methyl group could be susceptible to oxidative degradation.

-

Photodegradation: Brominated aromatic compounds can undergo degradation upon exposure to light, which may involve the homolytic cleavage of the C-Br bond to form radical intermediates.

-

Thermal Decomposition: At elevated temperatures, the molecule may decompose, potentially releasing toxic fumes such as hydrogen bromide, carbon oxides, and nitrogen oxides.[7]

The following diagram illustrates the relationship between improper storage conditions and the initiation of these potential degradation pathways.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to the Discovery and History of Substituted Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin (Vitamin B3), has a storied history, evolving from a simple vitamin preventing pellagra to the first orally administered lipid-modifying drug.[1][2][3] Its ability to favorably modulate a wide range of lipoproteins—reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides while being the most potent agent for increasing high-density lipoprotein (HDL)—cemented its place in the therapeutic arsenal against dyslipidemia.[1][2][4][5] However, its clinical utility has always been hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[4][6] This technical guide provides an in-depth exploration of the historical development of nicotinic acid, the elucidation of its mechanism of action through the GPR109A receptor, and the subsequent journey to develop substituted nicotinic acid derivatives and combination therapies aimed at mitigating flushing while retaining therapeutic efficacy.

From Vitamin to Broad-Spectrum Lipid Drug: A Historical Overview

Nicotinic acid was first described chemically in 1873 by Hugo Weidel during his research on nicotine.[7] Its biological significance, however, was not understood until 1937, when Conrad Elvehjem identified it as the "pellagra-preventing factor."[7] For years, its primary role was as Vitamin B3, essential for the synthesis of coenzymes NAD and NADP.[7]

A paradigm shift occurred in 1955 when Canadian pathologist Rudolf Altschul discovered that gram-level doses of nicotinic acid significantly lowered plasma cholesterol levels in humans.[1][7][8] This finding predated the first statin drug by over three decades and established niacin as the oldest known lipid-lowering agent.[1][7] Subsequent studies confirmed its broad-spectrum efficacy, demonstrating reductions in LDL, VLDL, triglycerides, and lipoprotein(a), alongside a potent increase in HDL.[1][2][5]

Despite its proven benefits on lipid profiles and demonstrated ability to reduce the progression of atherosclerosis and cardiovascular events, the clinical use of nicotinic acid has been consistently limited by poor patient compliance due to its primary side effect: an intense, unpleasant flushing of the skin.[1][6][9]

Mechanism of Action: The Dual Pathways of GPR109A

The pharmacological effects of nicotinic acid remained poorly understood until the discovery of its high-affinity G protein-coupled receptor, GPR109A (also known as HCA2).[6][7][10] This receptor is highly expressed in adipocytes and various immune cells, including dermal Langerhans cells, keratinocytes, and macrophages.[11][12][13] The activation of GPR109A initiates two distinct signaling pathways that explain both its therapeutic lipid-modifying effects and its problematic flushing side effect.

Therapeutic Anti-Lipolytic Pathway in Adipocytes

In adipose tissue, the binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi/o).[12][14] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[14][15] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently inhibits hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[14][16]

The ultimate effect is a potent inhibition of lipolysis, reducing the release of free fatty acids (FFAs) from adipocytes into the bloodstream.[1][14][16] This reduction in circulating FFAs decreases the substrate available to the liver for the synthesis of triglycerides and VLDL, consequently lowering plasma levels of VLDL, LDL, and triglycerides.[14]

Flushing Pathway in Dermal Cells

The flushing reaction is also mediated by GPR109A, but occurs in dermal immune cells like Langerhans cells, keratinocytes, and macrophages.[11][17][18] In these cells, GPR109A activation triggers a different cascade involving the release of arachidonic acid via phospholipase A2.[11] Arachidonic acid is then rapidly metabolized by cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) into various prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[11][18][19]

These prostaglandins act on their respective receptors (DP1 for PGD2; EP2 and EP4 for PGE2) on the smooth muscle of dermal capillaries, causing potent vasodilation.[11][20] This rapid increase in cutaneous blood flow is experienced as warmth and redness—the characteristic niacin flush.[11][19]

The Development of Substituted Nicotinic Acids and Anti-Flushing Strategies

The central challenge in nicotinic acid therapy has been to dissociate the beneficial anti-lipolytic effects from the undesirable flushing. Research has pursued several strategies, including the development of modified-release formulations and substituted analogues.

Modified-Release Formulations and Co-therapies

-

Extended-Release Niacin (Niaspan®): To reduce the rapid peak in plasma concentration that triggers intense flushing, an extended-release formulation was developed. Niaspan® has a film coating that delays the release of nicotinic acid over 8-12 hours, which lessens the severity of flushing.[4][7]

-

Aspirin Co-administration: Pre-treatment with aspirin, a non-steroidal anti-inflammatory drug (NSAID), about 30 minutes before taking niacin can prevent flushing in up to 90% of patients by inhibiting the COX enzymes responsible for prostaglandin synthesis.[7][11][20]

-

Laropiprant (Tredaptive®/Cordaptive®): A more targeted approach involved the development of Laropiprant, a selective antagonist of the PGD2 receptor subtype DP1.[20] Marketed in combination with niacin, it was designed to block the vasodilatory action of PGD2.[7][20] However, large-scale clinical trials (HPS2-THRIVE) showed that while it reduced flushing, the combination did not provide additional cardiovascular benefit over statin therapy alone and was associated with an increase in other adverse effects, leading to its withdrawal from the market.[20]

Substituted Nicotinic Acid Analogues

The goal of creating substituted analogues was to develop compounds with a better therapeutic window—retaining high affinity and agonist activity at the GPR109A receptor in adipocytes while having reduced activity or different signaling properties in dermal cells.

-

Acipimox (Olbetam®): Acipimox is a pyrazine derivative and an analogue of nicotinic acid developed by Farmitalia Carlo Erba.[9] It emerged from research aimed at creating a more potent and tolerable alternative to niacin.[9][21] Acipimox effectively inhibits lipolysis and reduces plasma free fatty acids.[16][22] While generally better tolerated than immediate-release niacin, flushing can still occur.

-

Other Investigational Agonists: Research has led to the discovery of novel GPR109A agonists from different chemical series, such as pyranopyrimidinediones.[4][23] These compounds were designed to be potent agonists with potentially reduced flushing side effects, showing promise in preclinical models.[4][23]

| Compound | Class/Type | Mechanism of Action | Key Development Note |

| Nicotinic Acid (Niacin) | Endogenous Ligand / Drug | GPR109A Agonist | Oldest lipid-lowering drug; efficacy limited by flushing.[1][7] |

| Niaspan® | Extended-Release Formulation | GPR109A Agonist (slow release) | Designed to reduce flushing severity by slowing absorption.[4][7] |

| Acipimox | Substituted Nicotinic Acid Analogue | GPR109A Agonist | More potent than niacin with a longer half-life.[9][22] |

| Laropiprant | DP1 Receptor Antagonist | Selectively blocks the PGD2 receptor to inhibit flushing. | Used in combination with niacin; withdrawn from market.[20] |

| Pyranopyrimidinediones | Investigational GPR109A Agonist | Potent GPR109A Agonist | Preclinical compounds designed for reduced flushing.[4][23] |

Key Experimental Protocols for Evaluation

The development and characterization of nicotinic acid derivatives rely on a series of standardized in vitro and in vivo assays to determine potency, efficacy, and side effect profiles.

In Vitro Functional Assays

A common workflow is used to screen and characterize new compounds for their activity on the GPR109A receptor.

Protocol: GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to act as an agonist at the GPR109A receptor by quantifying the inhibition of adenylyl cyclase activity.

-

Cell Culture: Use a cell line (e.g., CHO, HEK293) stably expressing the human GPR109A receptor. Seed the cells into 384-well plates and incubate overnight.[24]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., substituted nicotinic acid) and a reference agonist (e.g., nicotinic acid).

-

Treatment: Add the compound dilutions to the cells. To stimulate adenylyl cyclase, add a known activator such as Forskolin. Incubate for a specified period (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and add detection reagents for a competitive immunoassay designed to measure cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Measure the signal, which is inversely proportional to the cAMP concentration. Plot the data as a dose-response curve and calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of Forskolin-stimulated cAMP production.

In Vivo Models for Efficacy and Flushing

Protocol: Measurement of Plasma Free Fatty Acids (FFA) in Rats

This model assesses the anti-lipolytic efficacy of a test compound in vivo.

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 1, 3, and 6 hours).[4]

-

FFA Analysis: Separate plasma and analyze for FFA concentrations using a commercially available enzymatic colorimetric kit.

-

Data Analysis: Calculate the percentage reduction in plasma FFA levels compared to the vehicle-treated control group. Determine the ED50 (the dose required to achieve 50% of the maximal effect).[4]

Protocol: Laser-Doppler Flowmetry for Cutaneous Flushing in Mice

This model quantifies the vasodilatory (flushing) side effect.

-

Animal Model: Use wild-type or genetically modified mice (e.g., GPR109A knockout).[19]

-

Measurement: Anesthetize the mouse and measure cutaneous blood flow on the ear using a laser-Doppler flowmetry probe.[19]

-

Dosing: After establishing a baseline blood flow reading, administer the test compound (e.g., 100 mg/kg, i.p.).[19]

-

Data Recording: Continuously record blood flow for a period of time (e.g., 60 minutes) to observe the flushing response, which typically appears as a transient, biphasic increase in flow.[19]

-

Data Analysis: Quantify the peak increase in blood flow and the total area under the curve to compare the flushing potential of different compounds.

Conclusion and Future Directions

The journey of nicotinic acid from a vitamin to a complex pharmacological agent is a compelling story in drug development. The discovery of the GPR109A receptor was a pivotal moment, providing a clear mechanism for both its therapeutic and adverse effects and opening the door for rational drug design. While early attempts to create superior substituted nicotinic acids or anti-flushing co-therapies have met with mixed success, the fundamental understanding of the divergent signaling pathways remains a critical foundation for future work.

The challenge continues to be the development of GPR109A agonists that are "pathway-biased"—selectively activating the Gi-mediated anti-lipolytic pathway in adipocytes without strongly engaging the prostaglandin-mediated flushing pathway in dermal cells. Further research into the structural biology of the GPR109A receptor and the downstream signaling components, such as β-arrestins, may yet yield a new generation of nicotinic acid derivatives that can fully realize the therapeutic potential of this half-century-old drug without its signature side effect.[25][26]

References

- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Niacin, an old drug with a new twist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orthomolecular.org [orthomolecular.org]

- 4. Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. uclahealth.org [uclahealth.org]

- 9. benchchem.com [benchchem.com]

- 10. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Laropiprant - Wikipedia [en.wikipedia.org]

- 21. dtb.bmj.com [dtb.bmj.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methyl-nicotinic acid ethyl ester, a substituted pyridine derivative, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its strategic placement of bromo, methyl, and ethyl ester functionalities on the nicotinic acid scaffold provides a rich platform for chemical modification and the development of novel bioactive molecules. This technical guide provides a comprehensive review of its chemical properties, a detailed proposed synthesis protocol based on analogous transformations, and an exploration of its potential applications, particularly in the realm of PARP inhibition for cancer therapy.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 65996-17-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2][3] |

| Molecular Weight | 244.09 g/mol | [1][4] |

| Synonyms | Ethyl 2-bromo-4-methylnicotinate, Ethyl 2-bromo-4-methylpyridine-3-carboxylate | [5] |